molecular formula C7H9NO3 B136469 Methyl 3-(1,2-oxazol-4-yl)propanoate CAS No. 141501-28-2

Methyl 3-(1,2-oxazol-4-yl)propanoate

Cat. No. B136469
M. Wt: 155.15 g/mol
InChI Key: WLXZRMZEFSPRCQ-UHFFFAOYSA-N
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Description

“Methyl 3-(1,2-oxazol-4-yl)propanoate” is a chemical compound with the molecular formula C7H9NO3 . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .


Molecular Structure Analysis

The oxazole nucleus contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Scientific Research Applications

Synthesis and Characterization Applications

  • A study on the synthesis, characterization, and biological activity of propanoic acid derivatives, including methyl esters, highlighted their antiproliferative effects against cancer cell lines and antimicrobial activity. This research indicates the potential for structurally similar compounds, like Methyl 3-(1,2-oxazol-4-yl)propanoate, in drug discovery and development processes (Božić et al., 2017).

Catalysis and Chemical Transformations

  • The use of N-acylbenzotriazoles for the facile synthesis of oxazolines and thiazolines under microwave irradiation was explored, demonstrating the utility of these reactions in producing heterocyclic compounds, which are valuable in various chemical syntheses (Katritzky et al., 2004). This research might relate to the synthesis routes or intermediates involving Methyl 3-(1,2-oxazol-4-yl)propanoate.

Molecular Docking and Anticancer Activity

  • Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine were synthesized and subjected to anticancer activity screening. This demonstrates the interest in oxazole derivatives, like Methyl 3-(1,2-oxazol-4-yl)propanoate, for potential therapeutic applications (Katariya et al., 2021).

Corrosion Inhibition

  • Research into new benzoxazin derivatives for corrosion inhibition of carbon steel in acidic solutions highlighted the relevance of specific functional groups in these applications. Although focused on a different chemical family, this study underscores the broader interest in applying organic compounds in materials science (Hachama et al., 2016).

properties

IUPAC Name

methyl 3-(1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-11-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZRMZEFSPRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617632
Record name Methyl 3-(1,2-oxazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,2-oxazol-4-yl)propanoate

CAS RN

141501-28-2
Record name Methyl 4-isoxazolepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141501-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1,2-oxazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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